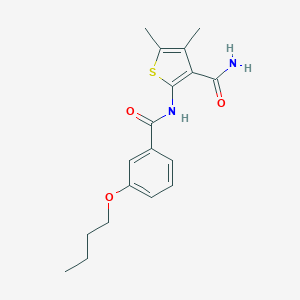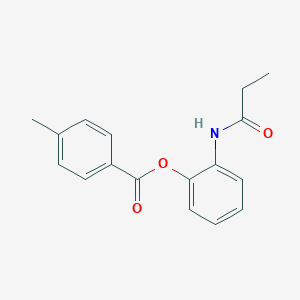
2-(propionylamino)phenyl 4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(propionylamino)phenyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a propanoylamino group attached to a phenyl ring, which is further esterified with 4-methylbenzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propionylamino)phenyl 4-methylbenzoate can be achieved through a multi-step process:
Acylation Reaction: The initial step involves the acylation of aniline with propanoyl chloride to form 2-(Propanoylamino)aniline. This reaction typically requires a base such as pyridine to neutralize the hydrochloric acid by-product.
Esterification Reaction: The second step involves the esterification of 2-(Propanoylamino)aniline with 4-methylbenzoic acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
化学反应分析
Types of Reactions
Oxidation: 2-(propionylamino)phenyl 4-methylbenzoate can undergo oxidation reactions, particularly at the methyl group of the benzoate moiety, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the carbonyl group of the ester, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: 2-(Propanoylamino)phenyl 4-carboxybenzoate.
Reduction: 2-(Propanoylamino)phenyl 4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(propionylamino)phenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and acylation reactions.
Biology: The compound can be used in the development of biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(propionylamino)phenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The propanoylamino group may interact with proteins, altering their function and activity.
相似化合物的比较
Similar Compounds
2-(Propanoylamino)phenyl benzoate: Lacks the methyl group on the benzoate moiety.
2-(Propanoylamino)phenyl 4-chlorobenzoate: Contains a chlorine substituent instead of a methyl group.
2-(Propanoylamino)phenyl 4-nitrobenzoate: Contains a nitro group instead of a methyl group.
Uniqueness
2-(propionylamino)phenyl 4-methylbenzoate is unique due to the presence of the methyl group on the benzoate moiety, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32g/mol |
IUPAC 名称 |
[2-(propanoylamino)phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-16(19)18-14-6-4-5-7-15(14)21-17(20)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI 键 |
JSTSFAMGALJFCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide](/img/structure/B495832.png)
![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-fluorobenzamide](/img/structure/B495833.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495834.png)
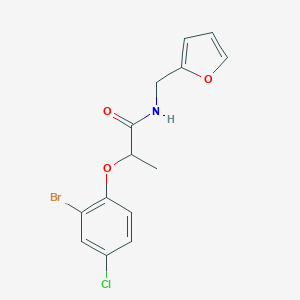
![2-[(3-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495837.png)
![N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495840.png)
![2-(4-methoxyphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495841.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B495842.png)
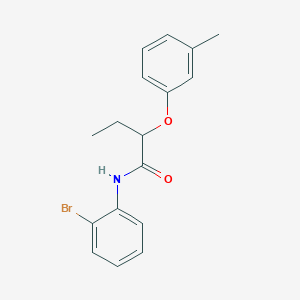
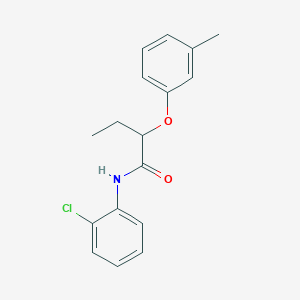
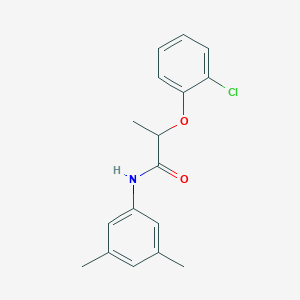
![2-butoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B495850.png)
![4-butoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495851.png)
